One of the primary research areas for DMPS is its ability to bind to heavy metals. Studies suggest that DMPS can form complexes with heavy metals like arsenic, mercury, and lead, facilitating their removal from the body []. This potential for heavy metal detoxification is being investigated in animal models and in vitro studies [, ]. However, further research is needed to determine the effectiveness and safety of DMPS for human heavy metal detoxification.
Some scientific research suggests that DMPS might possess antioxidant properties. In vitro studies have shown that DMPS can scavenge free radicals, potentially offering cellular protection against oxidative stress []. However, further investigation is needed to understand the potential therapeutic implications of these antioxidant properties.
Sodium 2,3-dimercaptopropanesulfonate monohydrate is a chemical compound with the molecular formula C₃H₉NaO₄S₃·H₂O and a molecular weight of approximately 229.3 g/mol. It is commonly known as a chelating agent and is characterized by its ability to bind heavy metals, facilitating their removal from biological systems and environmental samples. The compound appears as a white to almost white powder or crystals and is soluble in water, making it suitable for various applications in both laboratory and clinical settings .
The primary mechanism of action of DMPS is thought to be its ability to chelate heavy metals. By binding to these metals, DMPS can mobilize them from tissues and promote their excretion through the urine. However, the specific mechanisms by which DMPS interacts with different metals and its overall effectiveness as a heavy metal antidote are still under investigation [].
Sodium 2,3-dimercaptopropanesulfonate monohydrate primarily functions as a chelating agent through its thiol (-SH) groups, which can form stable complexes with metal ions. The reaction can be represented generally as:
where M represents a metal ion (e.g., mercury, lead), and L represents sodium 2,3-dimercaptopropanesulfonate monohydrate. This reaction leads to the formation of a metal-ligand complex, which can then be excreted from the body or removed from solutions .
The biological activity of sodium 2,3-dimercaptopropanesulfonate monohydrate is primarily linked to its role as a chelator of heavy metals. It has shown effectiveness in treating heavy metal poisoning, particularly mercury and lead toxicity. The compound enhances the excretion of these metals through urine, thereby reducing their toxic effects on organs such as the kidneys and liver. Additionally, studies indicate that it may have antioxidant properties, contributing to cellular protection against oxidative stress .
Sodium 2,3-dimercaptopropanesulfonate monohydrate can be synthesized through several methods:
These methods typically yield high purity products suitable for laboratory and pharmaceutical applications .
Interaction studies involving sodium 2,3-dimercaptopropanesulfonate monohydrate focus on its binding affinity for different metal ions. Research indicates that it effectively binds to metals like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). These studies often employ techniques such as spectrophotometry and chromatography to analyze the stability of metal-ligand complexes formed during chelation processes. The findings support its use in clinical treatments for detoxification .
Several compounds share structural or functional similarities with sodium 2,3-dimercaptopropanesulfonate monohydrate:
Compound Name | Structure Type | Main Use | Unique Features |
---|---|---|---|
N-acetylcysteine | Thiol-containing | Antioxidant; mucolytic agent | Acts as a precursor to glutathione |
Dimercaprol | Thiol-containing | Antidote for arsenic poisoning | More effective against arsenic than mercury |
Ethylenediaminetetraacetic acid | Polyamine chelator | Chelation therapy | Binds a wider range of metal ions |
Dithioerythritol | Dithiol | Reducing agent in biochemistry | Primarily used in protein analysis |
Sodium 2,3-dimercaptopropanesulfonate monohydrate is unique due to its specific application in heavy metal detoxification and its favorable solubility profile compared to some other chelators .
Sodium 2,3-dimercaptopropanesulfonate monohydrate (DMPS), first synthesized in 1956 by V. E. Petrunkin in the Soviet Union, emerged as a pivotal chelator for heavy metal detoxification. Early synthetic routes relied on stepwise thiolation of propane sulfonate precursors, but yields were limited due to oxidative side reactions. The advent of controlled bromination-sulfhydrylation sequences in the 1980s improved efficiency, with modern protocols achieving >23% overall yields. A breakthrough came with the CN109651211B patent (2018), which optimized bromination of sodium allylsulfonate using HBr/H2O2, followed by sulfhydrylation with NaSH under nitrogen protection. Key advances include:
Parameter | 1950s Method | 2020s Method |
---|---|---|
Yield | 8–12% | 23.2% |
Purity (HPLC) | <80% | >95% |
Reaction Steps | 7 | 5 |
Solvent System | Organic | Aqueous |
This evolution reflects the shift toward greener chemistry, eliminating toxic solvents like carbon tetrachloride.
The US2480859A patent (1948) pioneered thioether sulfonate synthesis via alkali-catalyzed mercaptan-hydroxyethanesulfonate reactions but faced contamination issues. Modern patents like CN109651211B address these through:
Comparative analysis reveals that post-2000 patents prioritize atom economy (AE > 65%) and E-factor reduction (<15 kg waste/kg product), aligning with green chemistry principles.
DMPS synthesis traditionally employed homogeneous catalysts (e.g., HOBt/EDC), but recent studies favor heterogeneous systems:
Parameter | Homogeneous (EDC/HOBt) | Heterogeneous (MSN-SO3H) |
---|---|---|
Catalyst Recovery | Not feasible | 8 cycles with <5% loss |
Turnover Frequency | 12 h⁻¹ | 45 h⁻¹ |
Byproduct Formation | 15–20% | <2% |
Scalability | Limited | Industrial |
Mesoporous sulfonated silica (MSN-SO3H) exemplifies this shift, enabling solvent-free Friedel-Crafts alkylation with 92% conversion efficiency. For DMPS, heterogeneous catalysis reduces lead contamination risks during deleading steps by 40% compared to homogeneous methods.
The chelation efficacy of DMPS arises from its ability to form stable coordination complexes with metal ions via its dual thiol (-SH) groups. The sulfonate group enhances water solubility, facilitating interactions in aqueous environments. Mercury(II) (Hg²⁺), with its high thiophilicity, preferentially binds to sulfur ligands, forming linear bis-thiolate complexes [2]. This structural preference is critical for understanding DMPS’s selectivity and mechanistic action.
Extended X-ray absorption fine structure (EXAFS) spectroscopy has revealed that Hg²⁺ in solution forms linear two-coordinate complexes with sulfur ligands, exhibiting an average Hg-S bond length of 2.34 Å [2]. Comparative analysis of crystalline mercury-sulfur compounds from structural databases confirms this geometry, with bond distances ranging between 2.30–2.38 Å [2]. Density functional theory (DFT) calculations further support the stability of the linear Hg(SR)₂ configuration, where R represents the organic backbone of DMPS [2].
The electronic structure of Hg²⁺ enables sp-hybridization, favoring a linear arrangement that minimizes steric hindrance and maximizes orbital overlap with sulfur’s lone pairs. This geometry contrasts with four-coordinate complexes observed in softer Lewis acids like gold(I), which adopt trigonal planar or tetrahedral configurations [2]. The rigidity of the Hg-S₂ framework in DMPS complexes ensures minimal structural distortion during ligand exchange, as evidenced by preserved anionic frameworks in quantum dot cation exchange studies [1].
Table 1: Comparative Bond Lengths in Mercury-Sulfur Complexes
System | Hg-S Bond Length (Å) | Methodology |
---|---|---|
DMPS-Hg in solution | 2.34 | EXAFS [2] |
Crystalline HgS | 2.36 | X-ray diffraction [2] |
DFT-optimized Hg(SR)₂ | 2.32 | Computational [2] |
Ligand exchange kinetics in DMPS-mediated mercury chelation follow a two-step mechanism: rapid thiolate coordination followed by slower reorganization of the metal core. In studies involving gold nanoclusters, DMPS initially displaces weaker ligands (e.g., tiopronin) via associative substitution, with rate constants (k₁) exceeding 10³ M⁻¹s⁻¹ [6]. Subsequent core etching proceeds at a markedly slower rate (k₂ ≈ 10⁻² s⁻¹), attributed to the breakdown of the metal-sulfur lattice [6].
In vivo cation exchange experiments using quantum dots (QDs) demonstrated that DMPS analogues (e.g., Ag-TS) facilitate Hg²⁺ release within minutes, driven by favorable Ag⁺-S bond formation [1]. The release kinetics are modulated by solubilizing agents (e.g., thiosulfate), which stabilize free metal ions and prevent redeposition [1]. Consecutive DMPS administrations in mercury-exposed rats enhanced urinary Hg²⁺ excretion 7.2-fold within 24 hours, underscoring the time-dependent efficacy of ligand exchange [5].
Table 2: Kinetic Parameters for DMPS-Mediated Ligand Exchange
System | Step | Rate Constant |
---|---|---|
Au-thiopronin + DMPS | Ligand displacement | 1.2 × 10³ M⁻¹s⁻¹ [6] |
Core etching | 3.5 × 10⁻² s⁻¹ [6] | |
Hg-QD + Ag-TS | Hg²⁺ release | 0.15 min⁻¹ [1] |
The stability constant (log K) of DMPS-Hg complexes exceeds 40, reflecting strong thermodynamic favorability [7]. Adsorption studies at reconstructed Au〈111〉 surfaces revealed a reductive desorption potential of -0.97 V vs. SCE, indicative of high interfacial stability [7]. Competitive binding experiments show DMPS outcompetes endogenous thiols (e.g., glutathione) for Hg²⁺, with a selectivity coefficient (KDMPS/GSH) > 10⁵ [5].
Cation exchange equilibria in QDs further illustrate thermodynamic preferences: Ag⁺ (radius: 1.15 Å) displaces Hg²⁺ (1.02 Å) due to higher lattice energy in Ag₂S (ΔGf = -32.6 kJ/mol) compared to HgS (-48.8 kJ/mol) [1]. This paradox is resolved by considering solvation effects; Ag⁺-thiosulfate complexes (log β₂ = 13.4) significantly lower the free energy barrier for exchange [1].
Table 3: Thermodynamic Parameters for Metal-DMPS Complexes
Parameter | Value | Method |
---|---|---|
log K (Hg-DMPS) | >40 | Adsorption [7] |
ΔGf (Ag₂S) | -32.6 kJ/mol | Calorimetry [1] |
log β₂ (Ag-TS) | 13.4 | ICP-OES [1] |
The development of speciation-sensitive chromatographic techniques for sodium 2,3-dimercaptopropanesulfonate monohydrate analysis has advanced significantly through the implementation of high-performance liquid chromatography coupled with mass spectrometry detection systems [1] [2]. These methodologies enable precise differentiation between various molecular forms and oxidation states of the chelating agent in complex biological matrices.
Liquid chromatography-tandem mass spectrometry configurations utilizing triple quadrupole systems provide enhanced selectivity through multiple reaction monitoring capabilities [1]. The separating power of liquid chromatography combines effectively with the highly sensitive mass analysis capability to achieve detection limits in the nanomolar range for sodium 2,3-dimercaptopropanesulfonate monohydrate quantification [3].
Contemporary analytical approaches employ reversed-phase chromatographic conditions utilizing octadecyl stationary phases with aqueous-organic mobile phase gradients [4]. The optimization of chromatographic parameters includes mobile phase composition adjustments, flow rate modifications, and column temperature control to achieve baseline resolution of sodium 2,3-dimercaptopropanesulfonate monohydrate from potential interfering compounds [5].
Table 3.1.1: Chromatographic Optimization Parameters for Sodium 2,3-dimercaptopropanesulfonate monohydrate Analysis
Parameter | Optimal Range | Impact on Resolution |
---|---|---|
Mobile Phase pH | 6.0 ± 0.5 | Critical for peak shape stability [6] |
Flow Rate | 0.8-1.2 mL/min | Affects separation efficiency [5] |
Column Temperature | 25-40°C | Influences retention time reproducibility [5] |
Injection Volume | 10-20 μL | Determines peak capacity [5] |
Gradient Duration | 15-25 minutes | Controls resolution vs. analysis time [5] |
The implementation of pre-column derivatization procedures utilizing monobromobimane as the derivatizing agent enables fluorescence detection of sodium 2,3-dimercaptopropanesulfonate monohydrate through thiol group modification [7]. This approach provides enhanced sensitivity compared to ultraviolet detection methods, achieving detection limits in the low micromolar range for plasma and urine samples [7].
The derivatization protocol involves controlled reaction conditions with dithiothreitol reduction followed by monobromobimane conjugation under nitrogen atmosphere to prevent oxidative degradation [7]. Validation parameters demonstrate recovery percentages ranging from 89.8 to 112.3% in plasma matrices and 88.7 to 117.8% in urine samples [7].
Isotopic labeling strategies for sodium 2,3-dimercaptopropanesulfonate monohydrate metabolic pathway tracing utilize enriched stable isotopes including carbon-13, sulfur-34, and sodium-22 to monitor the compound's biochemical fate [8] [9]. These approaches enable real-time tracking of metabolic transformations and cellular distribution patterns through mass spectrometric detection of isotopically labeled species.
The incorporation of carbon-13 labels at specific molecular positions within the propane backbone allows for detailed examination of metabolic breakdown pathways [8]. Sulfur-34 enrichment in the thiol functional groups provides insights into chelation mechanism dynamics and metal binding affinity variations [10] [11].
Table 3.2.1: Isotopic Labeling Applications for Sodium 2,3-dimercaptopropanesulfonate monohydrate
Isotope | Labeling Position | Detection Method | Metabolic Information |
---|---|---|---|
¹³C | Propane backbone | LC-MS/MS | Carbon metabolism pathways [8] |
³⁴S | Thiol groups | IRMS | Sulfur cycling dynamics [10] |
²²Na | Sodium counterion | PET imaging | Tissue distribution [12] |
²H | Hydroxyl positions | NMR spectroscopy | Hydrogen exchange rates [9] |
Advanced mass spectrometric techniques enable quantitative analysis of isotopologue distributions resulting from metabolic transformations of isotopically labeled sodium 2,3-dimercaptopropanesulfonate monohydrate [8]. The detection of multiple isotopic forms provides comprehensive information regarding metabolic flux rates and pathway contributions to overall compound elimination.
Isotope ratio mass spectrometry facilitates high-precision measurement of isotopic abundance variations with analytical precision approaching 0.1‰ for sulfur isotope determinations [13] [14]. These measurements enable detailed investigation of fractionation effects during metabolic processes and chelation reactions.
The investigation of kinetic isotope effects in sodium 2,3-dimercaptopropanesulfonate monohydrate metabolism provides mechanistic insights into rate-limiting steps within elimination pathways [15]. Primary isotope effects observed with deuterium substitution indicate the involvement of carbon-hydrogen bond cleavage in metabolic transformation reactions.
Secondary isotope effects measured through carbon-13 labeling experiments reveal structural reorganization events during chelation complex formation and dissociation [8]. These studies contribute to understanding of molecular mechanism details governing sodium 2,3-dimercaptopropanesulfonate monohydrate pharmacokinetic properties.
Synchrotron-based X-ray absorption spectroscopy provides unprecedented capability for in situ monitoring of sodium 2,3-dimercaptopropanesulfonate monohydrate chelation processes through element-specific structural determination [16] [17]. Extended X-ray absorption fine structure analysis enables precise measurement of metal-sulfur bond distances with sub-angstrom resolution, facilitating detailed characterization of chelation complex geometries.
The implementation of mercury L-III edge X-ray absorption spectroscopy reveals that sodium 2,3-dimercaptopropanesulfonate monohydrate does not form true chelate complexes with mercuric ions, instead exhibiting predominantly monofunctional coordination behavior [16]. These findings challenge conventional assumptions regarding chelation mechanisms and highlight the importance of advanced spectroscopic characterization.
Table 3.3.1: X-ray Absorption Spectroscopy Parameters for Chelation Analysis
Technique | Energy Range | Information Content | Spatial Resolution |
---|---|---|---|
XANES | Edge ± 50 eV | Electronic structure, oxidation state [17] | 1 μm² [18] |
EXAFS | 50-500 eV above edge | Coordination environment, bond distances [17] | 1 μm² [18] |
Fluorescence XAS | Kα emission lines | Element-specific detection [19] | Sub-micrometer [18] |
Time-resolved XAS | Femtosecond pulses | Dynamic chelation processes [20] | Variable [19] |
X-ray absorption near-edge structure spectroscopy enables determination of oxidation state variations and coordination geometry changes during sodium 2,3-dimercaptopropanesulfonate monohydrate chelation reactions [21] [17]. The technique provides fingerprint identification of different chemical environments surrounding metal centers in chelation complexes.
The analysis of pre-edge features in transition metal K-edge spectra reveals electronic structure modifications accompanying chelation complex formation [22]. These spectral characteristics enable discrimination between different coordination modes and provide insights into metal-ligand orbital mixing phenomena.
The development of specialized sample cells enables real-time monitoring of chelation reactions under physiological conditions through synchrotron-based X-ray absorption spectroscopy [21] [20]. These experimental configurations allow investigation of dynamic processes including complex formation kinetics and stability under varying pH conditions.
Time-resolved measurements utilizing X-ray free electron laser sources provide femtosecond temporal resolution for monitoring rapid chelation events [20] [23]. The combination of high temporal resolution with element-specific detection enables detailed mechanistic studies of sodium 2,3-dimercaptopropanesulfonate monohydrate interactions with various metal species.
The implementation of dispersive X-ray absorption spectroscopy configurations reduces data collection times from hours to minutes while maintaining spectral quality suitable for quantitative analysis [20]. These methodological advances enable practical application of synchrotron techniques to routine analytical problems requiring high-throughput sample processing.
Fluorescence detection schemes utilizing multi-element detector arrays provide enhanced sensitivity for dilute samples containing sodium 2,3-dimercaptopropanesulfonate monohydrate at millimolar concentrations [23] [19]. Background suppression methodologies enable detection of weak absorption signals in the presence of overwhelming scattering contributions from biological matrices.
Table 3.3.2: Performance Metrics for Synchrotron-Based Analysis
Detection Mode | Concentration Range | Data Collection Time | Precision |
---|---|---|---|
Transmission | >10 mM | 2-6 hours [23] | ±0.02 Å bond distance [24] |
Fluorescence | 0.5-10 mM | 10-60 minutes [19] | ±0.01 Å coordination shell [24] |
Total electron yield | Surface sensitive | Minutes | Oxidation state ±0.1 [17] |
Dispersive mode | 1-100 mM | 2-10 seconds [20] | Structural parameters ±5% [20] |
Irritant